Cas no 30186-42-6 (1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde)

1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1-(2,6-dimethylphenyl)pyrrole-2-carbaldehyde
- 1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
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- インチ: 1S/C13H13NO/c1-10-5-3-6-11(2)13(10)14-8-4-7-12(14)9-15/h3-9H,1-2H3
- InChIKey: IXTDGHYGOQZUFF-UHFFFAOYSA-N
- ほほえんだ: N1(C2=C(C)C=CC=C2C)C=CC=C1C=O
1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM516501-1g |
1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde |
30186-42-6 | 98% | 1g |
$*** | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188228-10g |
1-(2,6-Dimethylphenyl)-1h-pyrrole-2-carbaldehyde |
30186-42-6 | 98% | 10g |
¥23641.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188228-500mg |
1-(2,6-Dimethylphenyl)-1h-pyrrole-2-carbaldehyde |
30186-42-6 | 98% | 500mg |
¥3151.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2510-1G |
1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde |
30186-42-6 | 95% | 1g |
¥ 3,940.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2510-10G |
1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde |
30186-42-6 | 95% | 10g |
¥ 19,701.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188228-100mg |
1-(2,6-Dimethylphenyl)-1h-pyrrole-2-carbaldehyde |
30186-42-6 | 98% | 100mg |
¥1386.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD624607-1g |
1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde |
30186-42-6 | 98% | 1g |
¥6041.0 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188228-5g |
1-(2,6-Dimethylphenyl)-1h-pyrrole-2-carbaldehyde |
30186-42-6 | 98% | 5g |
¥17730.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2510-100MG |
1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde |
30186-42-6 | 95% | 100MG |
¥ 990.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188228-250mg |
1-(2,6-Dimethylphenyl)-1h-pyrrole-2-carbaldehyde |
30186-42-6 | 98% | 250mg |
¥2050.00 | 2024-08-09 |
1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehydeに関する追加情報
Introduction to 1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 30186-42-6)
1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 30186-42-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde features a pyrrole core substituted with a 2,6-dimethylphenyl group, making it a versatile intermediate in the synthesis of various biologically active molecules. The structural combination of a pyrrole ring and an aromatic system with electron-donating methyl groups enhances its reactivity and potential applications in medicinal chemistry.
The compound’s molecular structure consists of a five-membered nitrogen-containing pyrrole ring attached to an aldehyde group (-CHO) at the 2-position, with the phenyl ring bearing two methyl substituents at the 2 and 6 positions. This configuration imparts unique electronic and steric properties, making it a valuable building block for drug discovery. The presence of the aldehyde functionality allows for further derivatization via condensation, oxidation, or reduction reactions, enabling the construction of more complex scaffolds.
In recent years, 1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde has garnered attention in academic and industrial research due to its potential utility in developing novel therapeutic agents. The pyrrole moiety is well-known for its role in various bioactive natural products and pharmaceuticals, including antiviral, anticancer, and antimicrobial compounds. The dimethyl substitution on the phenyl ring enhances lipophilicity, which is often a critical factor in drug bioavailability and membrane permeability.
One of the most compelling aspects of this compound is its role as a precursor in synthesizing pyrrolo[pyrrolyl] derivatives, which have shown promise in targeting specific biological pathways. For instance, recent studies have explored the use of such derivatives in modulating enzyme activity relevant to neurological disorders. The aldehyde group in 1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde serves as an ideal site for forming Schiff bases or imines with nitrogen-rich heterocycles, leading to compounds with enhanced binding affinity to biological targets.
Moreover, the compound’s ability to undergo metal-catalyzed cross-coupling reactions makes it a valuable intermediate in constructing polycyclic aromatic systems. These systems are increasingly being investigated for their potential as kinase inhibitors or antitumor agents. The 2,6-dimethylphenyl group not only stabilizes reactive intermediates but also influences electronic distribution across the molecule, affecting its interaction with biological receptors.
Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies suggest that derivatives of 1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde can effectively interact with heme-containing proteins and enzymes, opening avenues for applications in hemoglobin disorders and oxidative stress-related diseases. The pyrrole ring’s ability to coordinate with transition metals also makes it a candidate for designing catalytic systems in organic transformations.
The pharmaceutical industry has been particularly interested in leveraging this compound for developing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are crucial mediators of many cellular processes but are challenging to inhibit due to their large binding surfaces and lack of well-defined active sites. The rigid structure of 1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, combined with its ability to form multiple hydrogen bonds and hydrophobic interactions, positions it as an excellent scaffold for designing PPI modulators.
In conclusion, 1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 30186-42-6) represents a fascinating compound with broad applications in synthetic chemistry and drug development. Its unique structural features make it an ideal candidate for generating novel bioactive molecules targeting various diseases. As research continues to uncover new synthetic methodologies and biological functions, this compound is poised to play an increasingly important role in advancing pharmaceutical innovation.
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